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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxamide

Cat. No.: B058295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 2-

aminothiazole compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS). Detailed protocols for sample preparation and data acquisition are included, along with a

summary of typical spectral data and fragmentation patterns to aid in structural elucidation and

purity assessment.

Introduction to 2-Aminothiazole Compounds
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous compounds with a wide range of biological activities, including anticancer,

antimicrobial, and anti-inflammatory properties. Prominent examples of drugs containing this

moiety include the kinase inhibitors Dasatinib and Alpelisib. Accurate structural characterization

and confirmation are critical in the discovery and development of novel 2-aminothiazole-based

therapeutics. NMR and mass spectrometry are indispensable tools for this purpose, providing

detailed information on the molecular structure, connectivity, and mass of these compounds.

NMR Spectroscopy of 2-Aminothiazole Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of 2-aminothiazole derivatives in solution. ¹H and ¹³C NMR are routinely used to

confirm the identity and purity of synthesized compounds.
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Typical ¹H NMR Spectral Data
The proton NMR spectra of 2-aminothiazole compounds are characterized by signals

corresponding to the thiazole ring protons and the amino group protons, in addition to those

from any substituents. The chemical shifts can vary depending on the solvent and the

electronic nature of the substituents.

Proton
Typical Chemical
Shift (δ, ppm)

Multiplicity Notes

H4 (thiazole) 6.5 - 7.5 Doublet or Singlet

The chemical shift is

influenced by the

substituent at the 5-

position.

H5 (thiazole) 6.0 - 7.0 Doublet or Singlet

The chemical shift is

influenced by the

substituent at the 4-

position.

-NH₂ 5.0 - 8.0 Broad Singlet

The chemical shift is

highly dependent on

solvent, concentration,

and temperature. Can

exchange with D₂O.

Substituent Protons Variable Variable
Dependent on the

specific substituent.

Table 1: Summary of Typical ¹H NMR Chemical Shifts for the 2-Aminothiazole Core. The data is

compiled from various sources.[1][2][3]

Typical ¹³C NMR Spectral Data
The carbon NMR spectra provide information on the carbon framework of the 2-aminothiazole

derivatives.
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Carbon
Typical Chemical Shift (δ,
ppm)

Notes

C2 (thiazole) 165 - 175
Carbon bearing the amino

group.

C4 (thiazole) 130 - 155

Chemical shift is sensitive to

the nature of the substituent at

C4.

C5 (thiazole) 100 - 120

Chemical shift is sensitive to

the nature of the substituent at

C5.

Substituent Carbons Variable
Dependent on the specific

substituent.

Table 2: Summary of Typical ¹³C NMR Chemical Shifts for the 2-Aminothiazole Core. The data

is compiled from various sources.[4][5][6]

Mass Spectrometry of 2-Aminothiazole Compounds
Mass spectrometry is a crucial technique for determining the molecular weight and elemental

composition of 2-aminothiazole compounds. Electron Ionization (EI) and Electrospray

Ionization (ESI) are common ionization methods used.

Molecular Ion and Isotopic Pattern
The molecular ion peak (M⁺˙ in EI-MS or [M+H]⁺ in ESI-MS) provides the molecular weight of

the compound. Due to the presence of a sulfur atom, the isotopic pattern of the molecular ion

will show a characteristic M+2 peak with an abundance of approximately 4.4% relative to the

monoisotopic peak.

Common Fragmentation Patterns (EI-MS)
Under electron ionization, 2-aminothiazole and its derivatives undergo characteristic

fragmentation, which can provide valuable structural information. The fragmentation pathways

are influenced by the substituents on the thiazole ring.
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A proposed general fragmentation pattern for the 2-aminothiazole core involves initial

cleavages of the ring. Common fragmentation pathways include:

Retro-Diels-Alder type cleavage: This can lead to the formation of smaller, stable fragments.

Loss of small neutral molecules: Such as HCN, H₂S, or fragments from the substituents.

Cleavage of substituent bonds: Bonds alpha to the thiazole ring are prone to cleavage.

m/z Value Proposed Fragment Notes

M⁺˙ Molecular Ion The parent ion.

M-27 [M-HCN]⁺˙
Loss of hydrogen cyanide from

the ring.

M-43 [M-HNCS]⁺˙ Loss of isothiocyanic acid.

Variable
Fragments from substituent

loss

Dependent on the nature of

the substituents.

Table 3: Common Fragment Ions Observed in the EI Mass Spectra of 2-Aminothiazole

Compounds. The fragmentation patterns are based on general principles and observed

fragmentation of related heterocyclic compounds.[7][8]

Experimental Protocols
Protocol for NMR Sample Preparation and Data
Acquisition
This protocol outlines the steps for preparing a 2-aminothiazole compound for NMR analysis

and acquiring ¹H and ¹³C spectra.

Materials:

2-aminothiazole compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
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NMR tube and cap

Pipette

Vortex mixer

Procedure:

Sample Weighing: Accurately weigh the required amount of the 2-aminothiazole compound.

Dissolution: Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a small vial.

Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock and shim the spectrometer on the deuterium signal of the solvent.

Acquire the ¹H NMR spectrum using standard parameters.

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the

lower natural abundance of ¹³C.

Sample Preparation Data Acquisition

Weigh Compound Dissolve in
Deuterated Solvent

Transfer to
NMR Tube Homogenize Insert into

Spectrometer Lock and Shim Acquire ¹H Spectrum Acquire ¹³C Spectrum

Click to download full resolution via product page

NMR Experimental Workflow
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Protocol for Mass Spectrometry Sample Preparation and
Data Acquisition
This protocol describes the preparation of a 2-aminothiazole sample for analysis by ESI-MS.

Materials:

2-aminothiazole compound (approx. 1 mg)

HPLC-grade solvent (e.g., methanol, acetonitrile)

Vial with a septum cap

Pipette

Vortex mixer

Procedure:

Stock Solution: Prepare a stock solution of the compound at a concentration of

approximately 1 mg/mL in a suitable solvent.

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate

solvent system for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive

ion mode).

Transfer: Transfer the diluted sample to a clean vial compatible with the mass spectrometer's

autosampler.

Data Acquisition:

Place the vial in the autosampler.

Set up the mass spectrometer with the appropriate parameters for ESI, including polarity

(positive or negative ion mode), mass range, and collision energy for MS/MS experiments.

Inject the sample and acquire the mass spectrum.
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Sample Preparation Data Acquisition
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Mass Spectrometry Experimental Workflow

Application in Drug Discovery: Kinase Inhibition
Many 2-aminothiazole derivatives have been developed as potent inhibitors of various protein

kinases, which are key targets in cancer therapy. These compounds often act by competing

with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of

downstream substrates and inhibiting signaling pathways that promote cell proliferation and

survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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